N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a methoxy-substituted phenyl ring connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 4-methoxybenzoyl chloride.
Acylation Reaction: The 4-chloro-2-methylaniline undergoes an acylation reaction with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the desired acetamide compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl-substituted derivative, while substitution of the chloro group can produce various substituted acetamides.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Biological Studies: Researchers can use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding or hydrophobic interactions with proteins or other biomolecules, influencing their activity. The acetamide linkage can also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-(4-methoxyphenyl)acetamide: This compound lacks the methyl group on the phenyl ring, which can affect its reactivity and binding properties.
N-(4-chloro-2-methylphenyl)-2-phenylacetamide: This compound lacks the methoxy group, which can influence its solubility and interactions with biological targets.
The presence of both the chloro and methoxy groups in this compound makes it unique, as these functional groups can enhance its chemical and biological properties.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-9-13(17)5-8-15(11)18-16(19)10-12-3-6-14(20-2)7-4-12/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDYMLIEOLZGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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